An In-Depth Technical Guide to (2E)-3-(3-aminophenyl)acrylic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (2E)-3-(3-aminophenyl)acrylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2E)-3-(3-aminophenyl)acrylic Acid
(2E)-3-(3-aminophenyl)acrylic acid, a member of the aminocinnamic acid family, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a phenyl ring substituted with both an amino group and an acrylic acid moiety in the trans (E) configuration, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules and functional polymers. Cinnamic acids and their derivatives are naturally occurring compounds found in various plants and are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1][2][3]. The presence of the amino group on the phenyl ring of (2E)-3-(3-aminophenyl)acrylic acid offers a key functional handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks to modulate biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of (2E)-3-(3-aminophenyl)acrylic acid as a valuable building block in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2E)-3-(3-aminophenyl)acrylic acid is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 127791-53-1 | [4] |
| Molecular Formula | C₉H₉NO₂ | [5] |
| Molecular Weight | 163.17 g/mol | [5] |
| Appearance | Expected to be a solid | [4] |
| LogP | 1.01 | [4] |
| Stereochemistry | (2E) or trans | [4] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety with a large coupling constant indicative of the trans configuration (typically >15 Hz), and a broad singlet for the amino protons. The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two vinyl carbons, and the carbonyl carbon of the carboxylic acid.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), the C=C stretch of the alkene (around 1625-1645 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Synthesis of (2E)-3-(3-aminophenyl)acrylic Acid
The synthesis of (2E)-3-(3-aminophenyl)acrylic acid can be efficiently achieved through a Knoevenagel or Doebner condensation reaction, which is a variation of the Perkin reaction[6][7][8]. This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. This approach is widely used for the preparation of α,β-unsaturated carboxylic acids.
Synthetic Workflow: Knoevenagel-Doebner Condensation
Caption: Knoevenagel-Doebner condensation workflow for the synthesis of (2E)-3-(3-aminophenyl)acrylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on well-established methods for the synthesis of cinnamic acid derivatives[9][10].
Materials and Reagents:
-
3-Aminobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or other suitable solvent for recrystallization
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (used as both solvent and base).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH 2-3). This will cause the product, (2E)-3-(3-aminophenyl)acrylic acid, to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual pyridine and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (2E)-3-(3-aminophenyl)acrylic acid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the limiting reagent, 3-aminobenzaldehyde.
-
Pyridine and Piperidine: Pyridine acts as a basic solvent that facilitates the reaction, while the more basic piperidine serves as a more effective catalyst for the initial condensation step.
-
Heating: The reaction requires thermal energy to overcome the activation energy barrier for both the condensation and the subsequent decarboxylation of the intermediate.
-
Acidic Workup: The acidic workup is crucial for the protonation of the carboxylate intermediate to form the final carboxylic acid product, which is insoluble in the acidic aqueous medium and thus precipitates.
Applications in Research and Drug Development
The structural features of (2E)-3-(3-aminophenyl)acrylic acid make it a promising scaffold for the development of novel therapeutic agents. The broader class of cinnamic acid derivatives has been extensively studied for various biological activities[1][2][3].
Antimicrobial Activity
Cinnamic acid and its derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi[11]. The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes. The amino group in (2E)-3-(3-aminophenyl)acrylic acid can be further functionalized to generate a library of compounds with potentially enhanced and selective antimicrobial properties. For instance, amides of cinnamic acid derivatives have shown improved efficacy against certain bacterial strains compared to the parent acids[12].
Anticancer Potential
Numerous studies have highlighted the anticancer properties of cinnamic acid derivatives[3][13]. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. Cinnamic acid derivatives have been investigated as inhibitors of oncogenic protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer[14][15].
Enzyme Inhibition
The acrylic acid moiety and the substituted phenyl ring of cinnamic acid derivatives provide a versatile framework for designing enzyme inhibitors. For example, derivatives of cinnamic acid have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease[16]. Furthermore, some derivatives have demonstrated inhibitory activity against β-glucuronidase, an enzyme implicated in the gastrointestinal toxicity of certain anticancer drugs[17].
Signaling Pathway Inhibition: A Representative Example
As inhibitors of protein kinases, cinnamic acid derivatives can modulate critical cellular signaling pathways. The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a generic RTK signaling pathway by a (2E)-3-(3-aminophenyl)acrylic acid derivative.
Conclusion
(2E)-3-(3-aminophenyl)acrylic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward synthesis, coupled with the diverse biological activities exhibited by the broader class of cinnamic acid derivatives, positions it as a compound of high interest for researchers in medicinal chemistry and materials science. The presence of multiple functional groups allows for a wide range of chemical modifications, paving the way for the development of novel compounds with tailored properties for various therapeutic and technological applications. This guide provides a foundational understanding of its synthesis, properties, and potential, encouraging further exploration of this promising molecule.
References
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J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550684, (Z)-3-(3-Aminophenyl)acrylic acid. Retrieved from [Link]
- Marcinkowski, M., & Stefanowicz-Hajduk, J. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases–Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(33), 3827-3851.
- Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.
- Chen, J., et al. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1273.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-1703.
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
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- Liu, J., et al. (2016). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Journal of the Chinese Pharmaceutical Sciences, 25(1), 26-36.
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- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-1703.
- Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.
- Pandya, K. C., & Pandya, R. B. (1939). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 9(5), 440-447.
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PrepChem. (n.d.). Synthesis of 3-[2-methoxy-3-(2-chlorophenoxy)phenyl]acrylic acid. Retrieved from [Link]
- Jitareanu, A., et al. (2012). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Research Journal of Chemical Sciences, 2(12), 48-52.
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